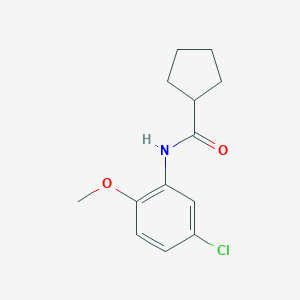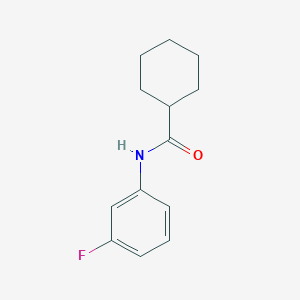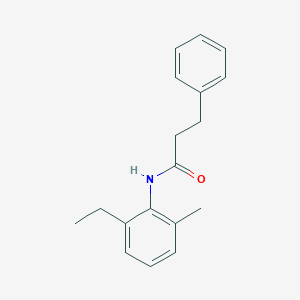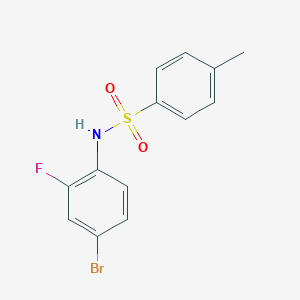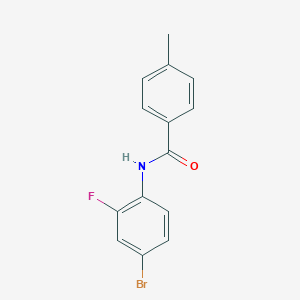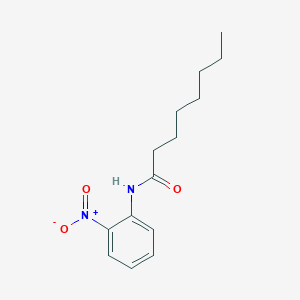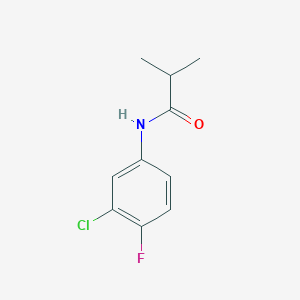
N-(3-chloro-4-fluorophenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-2-methylpropanamide, also known as CFMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFMPA belongs to the class of amide compounds and is known for its unique chemical properties that make it an ideal candidate for various research studies.
Mécanisme D'action
N-(3-chloro-4-fluorophenyl)-2-methylpropanamide acts as a selective antagonist of mGluR5 by binding to the allosteric site of the receptor. This binding prevents the activation of the receptor by glutamate, which is the primary neurotransmitter that binds to mGluR5. By blocking the activation of mGluR5, N-(3-chloro-4-fluorophenyl)-2-methylpropanamide reduces the excitatory signaling in the brain, which can lead to the alleviation of symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-methylpropanamide's selective antagonism of mGluR5 has been shown to have various biochemical and physiological effects. In preclinical studies, N-(3-chloro-4-fluorophenyl)-2-methylpropanamide has been shown to reduce the release of dopamine and glutamate in the brain, which are two neurotransmitters that are implicated in several neurological disorders. N-(3-chloro-4-fluorophenyl)-2-methylpropanamide has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(3-chloro-4-fluorophenyl)-2-methylpropanamide in lab experiments is its selectivity for mGluR5. This selectivity allows researchers to study the specific effects of blocking this receptor without affecting other receptors in the brain. However, one of the limitations of using N-(3-chloro-4-fluorophenyl)-2-methylpropanamide is its low solubility in water, which can make it challenging to administer in some experimental settings.
Orientations Futures
N-(3-chloro-4-fluorophenyl)-2-methylpropanamide's potential therapeutic applications have generated significant interest in the scientific community, and several future directions for research have been proposed. One of the most promising future directions is the development of new therapeutic agents based on N-(3-chloro-4-fluorophenyl)-2-methylpropanamide's chemical structure. By modifying the chemical structure of N-(3-chloro-4-fluorophenyl)-2-methylpropanamide, researchers can potentially develop new compounds with improved selectivity and efficacy for mGluR5. Another future direction is the investigation of N-(3-chloro-4-fluorophenyl)-2-methylpropanamide's effects on other neurological disorders such as depression and anxiety disorders.
Conclusion:
In conclusion, N-(3-chloro-4-fluorophenyl)-2-methylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N-(3-chloro-4-fluorophenyl)-2-methylpropanamide's ability to selectively block mGluR5 has shown promising results in preclinical studies, making it a potential candidate for the development of new therapeutic agents for various neurological disorders. Further research is needed to explore N-(3-chloro-4-fluorophenyl)-2-methylpropanamide's potential in the development of new therapeutic agents and its effects on other neurological disorders.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-fluorophenyl)-2-methylpropanamide is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing N-(3-chloro-4-fluorophenyl)-2-methylpropanamide is the reaction of 3-chloro-4-fluoroaniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. One of the most significant research applications of N-(3-chloro-4-fluorophenyl)-2-methylpropanamide is its use as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor has been implicated in several neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. N-(3-chloro-4-fluorophenyl)-2-methylpropanamide's ability to selectively block mGluR5 has shown promising results in preclinical studies, making it a potential candidate for the development of new therapeutic agents for these disorders.
Propriétés
Formule moléculaire |
C10H11ClFNO |
|---|---|
Poids moléculaire |
215.65 g/mol |
Nom IUPAC |
N-(3-chloro-4-fluorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H11ClFNO/c1-6(2)10(14)13-7-3-4-9(12)8(11)5-7/h3-6H,1-2H3,(H,13,14) |
Clé InChI |
JDIPYEUUBFBRJY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)F)Cl |
SMILES canonique |
CC(C)C(=O)NC1=CC(=C(C=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



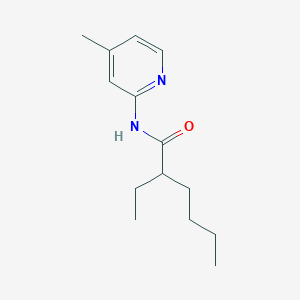
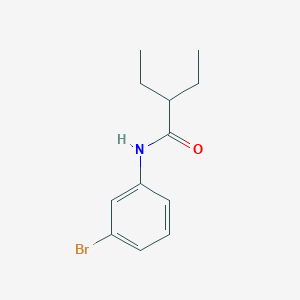
![2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B291605.png)
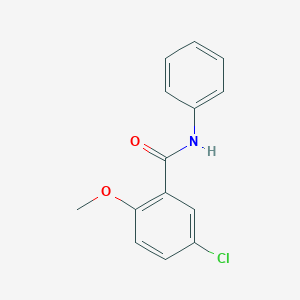
![N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B291608.png)

